molecular formula C17H16Cl2N2O B11049455 1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol

1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol

Cat. No.: B11049455
M. Wt: 335.2 g/mol
InChI Key: IEIQOLXJXCSCEL-UHFFFAOYSA-N
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Description

1-[1-(2,6-Dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol is a synthetic organic compound characterized by its benzimidazole core and dichlorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where 2,6-dichlorobenzyl chloride reacts with the benzimidazole intermediate.

    Addition of Propanol Group: The final step involves the addition of a propanol group to the benzimidazole ring, which can be achieved through a Grignard reaction or other suitable alkylation methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,6-Dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

1-[1-(2,6-Dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorobenzyl)-1H-benzimidazole: Lacks the propanol group but shares the dichlorobenzyl and benzimidazole core.

    2-(2,6-Dichlorobenzyl)-1H-benzimidazole: Similar structure with variations in the position of substituents.

    1-(2,6-Dichlorobenzyl)-2-methyl-1H-benzimidazole: Contains a methyl group instead of a propanol group.

Uniqueness

1-[1-(2,6-Dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol is unique due to the presence of the propanol group, which can influence its solubility, reactivity, and biological activity compared to similar compounds

Properties

Molecular Formula

C17H16Cl2N2O

Molecular Weight

335.2 g/mol

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C17H16Cl2N2O/c1-2-16(22)17-20-14-8-3-4-9-15(14)21(17)10-11-12(18)6-5-7-13(11)19/h3-9,16,22H,2,10H2,1H3

InChI Key

IEIQOLXJXCSCEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl)O

Origin of Product

United States

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